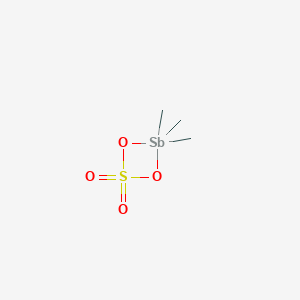
Trimethylstibine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylstibine sulfate is an organoantimony compound with the chemical formula (CH₃)₃Sb₂(SO₄)₃ It is a colorless, pyrophoric, and toxic liquid
準備方法
Synthetic Routes and Reaction Conditions
Trimethylstibine sulfate can be synthesized through the reaction of antimony trichloride with methyl Grignard reagent, followed by sulfation. The general reaction is as follows: [ \text{SbCl}_3 + 3 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Sb} + 3 \text{MgBrCl} ] The resulting trimethylstibine is then treated with sulfuric acid to form this compound: [ \text{(CH}_3\text{)}_3\text{Sb} + \text{H}_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_3\text{Sb}_2(\text{SO}_4)_3 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Trimethylstibine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: Reduction reactions can convert it back to trimethylstibine.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and other organometallic compounds are employed.
Major Products Formed
Oxidation: Antimony oxides and methyl derivatives.
Reduction: Trimethylstibine.
Substitution: Various organometallic derivatives.
科学的研究の応用
Trimethylstibine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoantimony compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用機序
The mechanism of action of trimethylstibine sulfate involves its interaction with molecular targets and pathways. It can act as a Lewis base, forming complexes with various metal ions. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest in both research and industrial applications.
類似化合物との比較
Similar Compounds
Trimethylamine: Similar in structure but contains nitrogen instead of antimony.
Trimethylphosphine: Contains phosphorus and exhibits different chemical properties.
Trimethylarsine: Contains arsenic and is more toxic.
Triphenylstibine: Contains phenyl groups instead of methyl groups.
Trimethylbismuth: Contains bismuth and has different reactivity.
Uniqueness
Trimethylstibine sulfate is unique due to its specific combination of antimony and sulfate groups, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
10555-84-7 |
|---|---|
分子式 |
C3H9O4SSb |
分子量 |
262.93 g/mol |
IUPAC名 |
4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide |
InChI |
InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2 |
InChIキー |
LNWWOSYTFQKJFZ-UHFFFAOYSA-L |
正規SMILES |
C[Sb]1(OS(=O)(=O)O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)


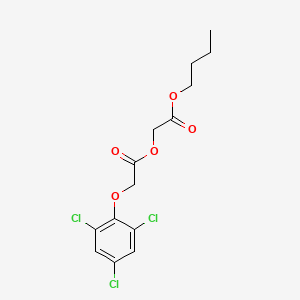
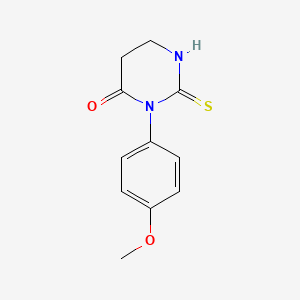
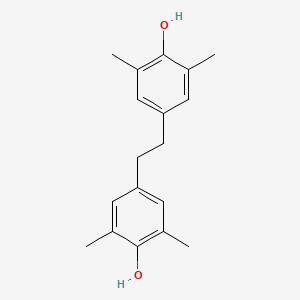
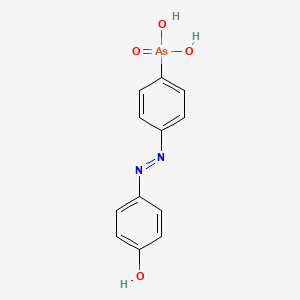
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

